Ethyl 3-cyano-3-hydroxypropanoate
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Overview
Description
Ethyl 3-cyano-3-hydroxypropanoate is an organic compound with the molecular formula C6H9NO3. It is a versatile intermediate used in various chemical syntheses and industrial applications. This compound is characterized by the presence of a cyano group (-CN) and a hydroxy group (-OH) attached to a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-3-hydroxypropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with formaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ethyl 3-cyano-3-oxopropanoate.
Reduction: Formation of ethyl 3-amino-3-hydroxypropanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-cyano-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of ethyl 3-cyano-3-hydroxypropanoate involves its reactivity due to the presence of the cyano and hydroxy groups. These functional groups participate in various chemical reactions, enabling the compound to act as a versatile intermediate. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-hydroxypropanoate: Similar structure but lacks the cyano group.
Ethyl 3-cyano-3-oxopropanoate: Similar structure but has a carbonyl group instead of a hydroxy group.
Uniqueness
Ethyl 3-cyano-3-hydroxypropanoate is unique due to the presence of both cyano and hydroxy groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in various chemical and industrial processes .
Properties
IUPAC Name |
ethyl 3-cyano-3-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYWOPKTNJPXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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